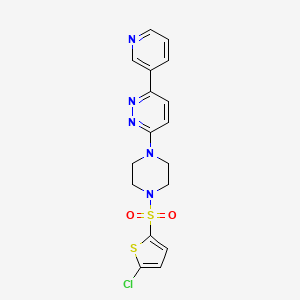
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Aminating agents such as ammonia or primary amines.
Conditions: Mild heating and catalytic amounts of acids or bases.
Attachment of the Butyl Chain:
Reagents: Butyl halides (e.g., butyl bromide).
Conditions: Nucleophilic substitution reactions under basic conditions.
Incorporation of the Difluoroethyl Group:
Reagents: Difluoroethyl halides.
Conditions: Nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Mono-fluoro or non-fluorinated ethyl derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for biochemical studies.
Medicine:
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry:
Agricultural Chemicals: Potential use in the development of new pesticides or herbicides due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions
-
Formation of the Pyrazole Ring:
Starting Materials: Hydrazine derivatives and 1,3-dicarbonyl compounds.
Reaction Conditions: Acidic or basic conditions, often using solvents like ethanol or methanol.
Example Reaction: Condensation of hydrazine with a β-diketone to form the pyrazole ring.
作用機序
The mechanism of action of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, while the amino group may participate in hydrogen bonding with biological targets.
類似化合物との比較
4-Amino-1H-pyrazole-3-carboxamide: Lacks the butyl and difluoroethyl groups, making it less hydrophobic and potentially less bioavailable.
N-butyl-1H-pyrazole-3-carboxamide: Lacks the amino and difluoroethyl groups, which may reduce its reactivity and binding affinity.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide:
Uniqueness: The presence of both the difluoroethyl and butyl groups in 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
4-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)9-7(13)5-16(15-9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOXTQFALWDCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548417.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2548421.png)
![ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548424.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2548425.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2548430.png)






![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2548439.png)
